molecular formula C17H22BrNO3 B11836311 Tert-butyl 4-(4-bromophenyl)-4-formylpiperidine-1-carboxylate

Tert-butyl 4-(4-bromophenyl)-4-formylpiperidine-1-carboxylate

Cat. No.: B11836311
M. Wt: 368.3 g/mol
InChI Key: RTYNABGBGLMWQK-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-bromophenyl)-4-formylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, a bromophenyl group, and a formyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-bromophenyl)-4-formylpiperidine-1-carboxylate typically involves multiple steps. One common method involves the reaction of 4-bromobenzaldehyde with piperidine in the presence of a suitable catalyst to form 4-(4-bromophenyl)-4-formylpiperidine. This intermediate is then reacted with tert-butyl chloroformate to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-bromophenyl)-4-formylpiperidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the substituent introduced, such as methoxy or ethoxy derivatives.

Scientific Research Applications

Tert-butyl 4-(4-bromophenyl)-4-formylpiperidine-1-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-bromophenyl)-4-formylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The bromophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(4-bromophenyl)-4-formylpiperidine-1-carboxylate is unique due to the presence of the bromophenyl and formyl groups, which confer distinct chemical properties and reactivity. These features make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H22BrNO3

Molecular Weight

368.3 g/mol

IUPAC Name

tert-butyl 4-(4-bromophenyl)-4-formylpiperidine-1-carboxylate

InChI

InChI=1S/C17H22BrNO3/c1-16(2,3)22-15(21)19-10-8-17(12-20,9-11-19)13-4-6-14(18)7-5-13/h4-7,12H,8-11H2,1-3H3

InChI Key

RTYNABGBGLMWQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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